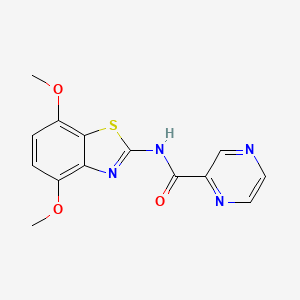

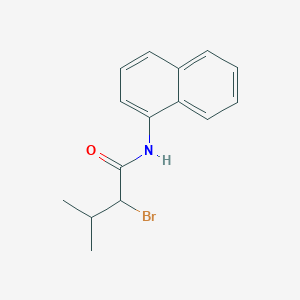

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, also known as DMP, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). DMP has been shown to be a potent inhibitor of PDE4, with a half-maximal inhibitory concentration (IC50) of 0.9 μM, making it one of the most potent PDE4 inhibitors available.

Aplicaciones Científicas De Investigación

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. In preclinical studies, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been shown to have anti-inflammatory, bronchodilatory, and anti-allergic properties. In addition, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been found to reduce airway hyperresponsiveness and improve pulmonary function in animal models of asthma. Furthermore, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been shown to reduce inflammation in animal models of COPD and IBD.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxic activity against cancer l1210 and snu-1 cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in laboratory experiments is its high potency and selectivity for PDE4 inhibition. This makes it an ideal tool for studying the role of cAMP signaling in various biological processes. However, there are some limitations to using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in laboratory experiments. For example, the compound is not orally bioavailable, which limits its use in animal studies. In addition, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is not commercially available, which can make it difficult to obtain for laboratory experiments.

Direcciones Futuras

There are a number of potential future directions for the use of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide. For example, further studies are needed to explore the potential therapeutic applications of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in the treatment of asthma, COPD, and IBD. In addition, further research is needed to explore the potential of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide as an adjuvant therapy for cancer, as well as its potential for use in other diseases. Finally, further studies are needed to evaluate the safety and efficacy of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in humans.

Métodos De Síntesis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,7-dimethoxy-1,3-benzothiazol-2-yl chloride with 2-aminopyrazine in the presence of an appropriate base, such as pyridine or triethylamine. This reaction is followed by the addition of acetic anhydride, which leads to the formation of the desired product.

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-20-9-3-4-10(21-2)12-11(9)17-14(22-12)18-13(19)8-7-15-5-6-16-8/h3-7H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJJSLEODBIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)

![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)

![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)